![molecular formula C9H7F5O B3054770 Isopropoxypentafluorobenzene CAS No. 61874-51-9](/img/structure/B3054770.png)
Isopropoxypentafluorobenzene
Overview
Description
Isopropoxypentafluorobenzene is a chemical compound with the molecular formula C9H7F5O . It is used in various applications due to its unique properties.
Molecular Structure Analysis
The molecular structure of Isopropoxypentafluorobenzene is characterized by its molecular formula C9H7F5O . Detailed structural analysis would require more specific information or experimental data which is not available in the search results.
Physical And Chemical Properties Analysis
Isopropoxypentafluorobenzene has a molecular weight of 226.14 g/mol . It has a predicted density of 1.347±0.06 g/cm3 and a predicted boiling point of 179.0±35.0 °C .
Scientific Research Applications
- IPPF can serve as a fluorescent probe due to its inherent fluorescence properties. Researchers use it to detect biomolecules, monitor cellular processes, and visualize specific targets within cells. By attaching targeting groups to the fluorescent dye, scientists enhance its affinity for specific molecules .
- IPPF exhibits temperature-dependent fluorescence behavior. Researchers have explored its use as a temperature sensor in biological systems. By monitoring changes in fluorescence intensity, they can infer temperature variations in specific regions .
- Combining ultrasound and fluorescence imaging, IPPF enables a novel technique called USF imaging. This approach allows researchers to switch fluorescence signals on or off using ultrasound waves. Applications include targeted imaging and drug delivery .
Fluorescent Probes and Imaging Agents
Temperature Sensing
Ultrasound-Switchable Fluorescence (USF) Imaging
properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-propan-2-yloxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c1-3(2)15-9-7(13)5(11)4(10)6(12)8(9)14/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQBSUNGPSYRQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539961 | |
Record name | 1,2,3,4,5-Pentafluoro-6-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61874-51-9 | |
Record name | 1,2,3,4,5-Pentafluoro-6-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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